![molecular formula C10H14N4O3S B2606099 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396554-86-1](/img/structure/B2606099.png)
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
The compound “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a derivative of 5-methyl-1,3,4-oxadiazol . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
- Anticancer Properties : Oxadiazole-thiazepane derivatives have shown promise as potential anticancer agents. Researchers have explored their effects on various cancer cell lines, including leukemia, colon, renal, lung, breast, CNS, melanoma, prostate, and ovarian cancer . These compounds inhibit cell proliferation and may serve as leads for developing targeted therapies.
- The presence of oxadiazole and thiazepane moieties contributes to the energetic behavior of these compounds. They can serve as building blocks for high-energy materials, including explosives and propellants. Their favorable oxygen balance and heat of formation make them valuable in this context .
- In silico studies have assessed the bioavailability and drug-like properties of these compounds. Understanding their interactions with biological targets aids in rational drug design .
Medicinal Chemistry
High-Energy Materials
Computational Chemistry and Drug Design
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been found to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , and antiviral properties. These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It’s known that 1,3,4-oxadiazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Similar compounds, such as 1,3,4-oxadiazoles, have been shown to influence a variety of biological processes, including inflammation and cancer . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico studies of similar compounds, such as 1,3,4-oxadiazoles, have indicated that they generally comply with lipinski’s rule of five, suggesting good oral bioavailability .
Result of Action
Similar compounds, such as 1,3,4-oxadiazoles, have been shown to exhibit significant radical scavenging property and edema inhibition, suggesting anti-inflammatory activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-6-13-14-9(17-6)4-11-10(16)7-5-18-3-2-8(15)12-7/h7H,2-5H2,1H3,(H,11,16)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZQYRKFJSSKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
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